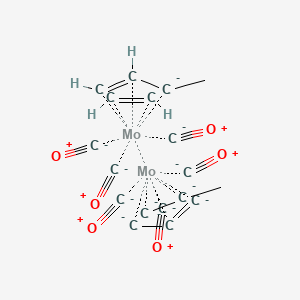
Methyl-2-(2-Aminophenyl)acetat-Hydrochlorid
Übersicht
Beschreibung
“Methyl 2-(2-aminophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 49851-36-7 . It has a molecular weight of 201.65 . The IUPAC name for this compound is methyl (2-aminophenyl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2-aminophenyl)acetate hydrochloride” is1S/C9H11NO2.ClH/c1-12-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
“Methyl 2-(2-aminophenyl)acetate hydrochloride” is a powder . It has a melting point of 105-108 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medizin: Gezielte Medikamenten-Abgabesysteme
Methyl-2-(2-Aminophenyl)acetat-Hydrochlorid kann bei der Entwicklung gezielter Medikamenten-Abgabesysteme eingesetzt werden. Seine Struktur ermöglicht die Anbringung spezifischer Liganden, die die Verbindung zu gewünschten Zellzielen leiten können, wodurch die Wirksamkeit therapeutischer Mittel verbessert und gleichzeitig systemische Nebenwirkungen minimiert werden .
Landwirtschaft: Pestizidformulierungen
In der Landwirtschaft kann diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle dienen, die in Pestizidformulierungen verwendet werden. Seine Reaktivität mit verschiedenen organischen und anorganischen Stoffen kann zur Bildung von Verbindungen beitragen, die gegen eine Vielzahl von landwirtschaftlichen Schädlingen wirksam sind .
Materialwissenschaften: Polymersynthese
Die chemische Struktur von this compound macht es zu einem Kandidaten für die Initiierung von Polymerisationsreaktionen. Es kann in Polymere eingebaut werden, um bestimmte Eigenschaften wie erhöhte Haltbarkeit oder verbesserte thermische Stabilität zu verleihen .
Umweltwissenschaften: Sanierung von Schadstoffen
Die Reaktivität dieser Verbindung kann in der Umweltwissenschaft zur Sanierung von Schadstoffen genutzt werden. Es könnte möglicherweise verwendet werden, um Materialien zu synthetisieren, die gefährliche Stoffe in der Umwelt einfangen und neutralisieren .
Analytische Chemie: Chromatographische Analyse
In der analytischen Chemie kann this compound als Standard oder Reagenz in chromatographischen Analysetechniken verwendet werden. Seine genau definierten Eigenschaften ermöglichen eine präzise Kalibrierung und Quantifizierung von Analyten in komplexen Mischungen .
Biochemie: Studien zur Hemmung von Enzymen
Die Fähigkeit der Verbindung, mit Aminogruppen zu interagieren, macht sie in der Biochemie für Studien zur Hemmung von Enzymen nützlich. Sie kann verwendet werden, um die Mechanismen enzymatischer Reaktionen zu untersuchen und Inhibitoren für Enzyme zu entwickeln, die therapeutische Ziele sind .
Pharmakologie: Synthese von pharmazeutisch aktiven Stoffen (APIs)
In der Pharmakologie kann this compound ein Vorläufer bei der Synthese von APIs sein. Seine Aminogruppe ist ein funktioneller Griff, der modifiziert werden kann, um eine Vielzahl pharmakologisch aktiver Verbindungen zu erzeugen .
Industrielle Anwendungen: Chemische Herstellung
Im industriellen Maßstab kann diese Verbindung bei der Herstellung von Farbstoffen, Harzen und anderen Chemikalien verwendet werden, bei denen ihre Aminfunktionalität für die gewünschten chemischen Reaktionen unerlässlich ist .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2-(2-aminophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-4-2-3-5-8(7)10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUKUBEEKGADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420880 | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49851-36-7 | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)




